molecular formula C7H15NO2 B3043715 2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol CAS No. 911060-79-2

2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol

Cat. No. B3043715
CAS RN: 911060-79-2
M. Wt: 145.20
InChI Key: YSRQSWIJJLAZMI-UHFFFAOYSA-N
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Description

Tetrahydropyran is a chemical compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is a colorless liquid and is important as the prototype of the pyran family of compounds. Alcohols and ethers derived from tetrahydropyran are common in nature and synthetic chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with Wittig reagents or reduction reactions . For example, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted ethylene compounds .


Molecular Structure Analysis

The molecular structure of similar compounds often contains a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

In organic synthesis transformations, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted ethylene compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-Aminotetrahydropyran include a molecular weight of 101.15, a density of 0.977 g/cm3 at 25 °C, and a refractive index (n20/D) of 1.463 .

Scientific Research Applications

Synthesis and Multicomponent Reactions

One-Pot Synthesis Applications : 2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol is utilized in various one-pot synthesis procedures. For instance, it is involved in the one-pot synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes, which are achieved through multi-component reactions involving aryl aldehydes, β-dicarbonyl compounds, and malononitrile (Behbahani, 2015). Another significant application is in the synthesis of novel 2-amino-4H-pyran derivatives with potential antitumor activity, synthesized via a three-component reaction using α, β-unsaturated ketone derivatives, malononitrile, and aldehydes (Wang et al., 2014).

Catalytic and Green Synthesis : The chemical serves as a key component in the facile and eco-friendly multicomponent synthesis of various functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This process uses commercially available urea as an organo-catalyst, highlighting an environmentally benign approach (Brahmachari & Banerjee, 2014).

Biomedical Applications

Antitumor Activity : The 2-amino-4H-pyran derivatives synthesized using this compound have been evaluated for their antitumor activity. For example, certain derivatives showed potential efficacy against human tumor cell lines, including colon cancer (HCT116), cervical cancer (Hela), and non-small cell lung cancer (H1975) (Wang et al., 2014).

Industrial and Environmental Applications

Green Synthetic Approaches : The compound plays a role in green synthetic approaches for biologically relevant 2-amino-4H-pyrans and 2-amino-4H-pyran-annulated heterocycles. These methods use environmentally benign solvents like water and/or organo-aqueous solvent systems, underscoring the shift towards sustainable and eco-friendly chemical processes (Brahmachari, 2021).

Safety and Hazards

The safety and hazards of similar compounds like 4-Aminotetrahydropyran include being classified as Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3. It has hazard statements H226 - H302 - H318 and precautionary statements P210 - P233 - P240 - P280 - P301 + P312 - P305 + P351 + P338 .

Future Directions

The future directions of similar compounds often involve their use as intermediates in organic synthesis and medicinal chemistry . They can also be used in the synthesis of cell biology test reagents .

properties

IUPAC Name

2-amino-1-(oxan-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-5-7(9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRQSWIJJLAZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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